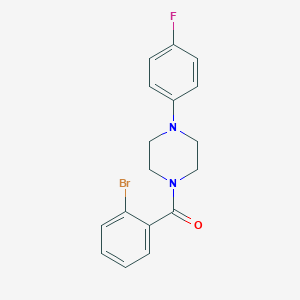

(2-Bromophényl)(4-(4-fluorophényl)pipérazin-1-yl)méthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a chemical compound that features a piperazine ring substituted with bromophenyl and fluorophenyl groups

Applications De Recherche Scientifique

(2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone has several scientific research applications:

Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.

Biological Studies: The compound is studied for its interactions with various biological targets, including receptors and enzymes.

Industrial Applications: It can be used as an intermediate in the synthesis of more complex chemical entities.

Mécanisme D'action

Target of Action

It is known that piperazine derivatives, which this compound is a part of, have a wide spectrum of biological activities . They are found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Mode of Action

It is known that piperazine derivatives can modulate the pharmacokinetic properties of a drug substance .

Biochemical Pathways

Piperazine derivatives are known to be involved in a variety of biochemical pathways due to their wide spectrum of biological activities .

Pharmacokinetics

It is known that piperazine derivatives can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Piperazine derivatives are known to have a wide spectrum of biological activities .

Action Environment

It is known that the action of piperazine derivatives can be modulated by various factors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone typically involves the reaction of 2-bromobenzoyl chloride with 4-(4-fluorophenyl)piperazine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

(2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield new amide derivatives, while oxidation reactions can produce ketones or carboxylic acids.

Comparaison Avec Des Composés Similaires

Similar Compounds

(4-Aminophenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone: This compound is similar in structure but features an amino group instead of a bromine atom.

4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Another related compound with a different substitution pattern on the piperazine ring.

Uniqueness

(2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Activité Biologique

The compound (2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse sources and data.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C17H18BrF N2O

- Molecular Weight : 351.24 g/mol

- IUPAC Name : (2-bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

This compound features a brominated phenyl group and a piperazine moiety, which is often associated with various pharmacological effects.

Antitumor Activity

Research has indicated that compounds similar to (2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone exhibit significant antitumor properties. A study evaluated the cytotoxic effects of various piperazine derivatives against several cancer cell lines, including:

- A549 (non-small cell lung cancer)

- MDA-MB-231 (breast cancer)

- HT-29 (colorectal cancer)

Results showed that the compound demonstrated an IC50 value of approximately 12 μM against A549 cells, indicating potent cytotoxicity while exhibiting selective activity against tumor cells compared to normal cells .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Several studies have reported that piperazine derivatives possess broad-spectrum antibacterial activity. For instance, derivatives similar to this compound were found to inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentrations (MIC) below 10 μM .

The biological activity of the compound is believed to be mediated through multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, such as tyrosinase and other metabolic enzymes.

- Receptor Interaction : It is hypothesized that the bromophenyl and fluorophenyl groups enhance binding affinity to specific receptors involved in cellular signaling pathways.

- Cytotoxic Effects : Induction of apoptosis in cancer cells has been observed, possibly through the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 1: Antitumor Efficacy

In a controlled study, a series of piperazine derivatives were synthesized and screened for their antitumor efficacy. The study revealed that modifications on the piperazine ring significantly affected the cytotoxicity profile. The derivative containing the bromophenyl group exhibited enhanced activity against A549 cells compared to its non-brominated counterparts .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial potential of similar compounds against various bacterial strains. The results indicated that the presence of halogen substituents, such as bromine and fluorine, contributed to increased antimicrobial activity, with specific emphasis on their effectiveness against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Data Tables

Propriétés

IUPAC Name |

(2-bromophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrFN2O/c18-16-4-2-1-3-15(16)17(22)21-11-9-20(10-12-21)14-7-5-13(19)6-8-14/h1-8H,9-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMUUZUXHWZSEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.